2-Nitronaphthalene

描述

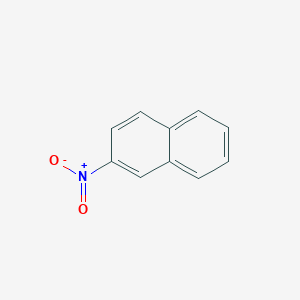

This compound is a mononitronaphthalene carrying a nitro group at position 2.

Structure

3D Structure

属性

IUPAC Name |

2-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYJZEAJZXVAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073198 | |

| Record name | 2-Nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitronaphthalene is a yellow crystalline solid. Mp: 76 °C; bp: 315 °C. Insoluble in water. Very soluble in ethyl alcohol and in diethyl ether. Toxic to aquatic organisms, may cause long-term adverse effects in the environment., Colorless solid; [NIOSH], COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS., Colorless solid. | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Nitronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0458.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

304 °C | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: very poor, Insoluble | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Nitronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0458.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 5.89 | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000258 [mmHg], Vapor pressure, kPa at 25 °C: 0.000032 | |

| Record name | 2-Nitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

581-89-5 | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5NB52B64Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Naphthalene, 2-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QJ94ED00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

174 °F (NIOSH, 2023), 79 °C, 174 °F | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1504 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Nitronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0458.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitronaphthalene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-nitronaphthalene. The information is intended to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] It is characterized by the presence of a nitro group attached to a naphthalene (B1677914) ring system.[2] While relatively stable under standard conditions, it can undergo electrophilic substitution reactions.[2] This compound is insoluble in water but soluble in organic solvents like ethanol (B145695) and diethyl ether.[1][2][3]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO₂ | [2][4] |

| Molecular Weight | 173.17 g/mol | [4][5] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 76-79 °C | [1][4] |

| Boiling Point | 315 °C | [1] |

| Water Solubility | Insoluble (0.035 g/L at 25 °C) | [1][6] |

| Solubility in Organics | Very soluble in ethyl alcohol and diethyl ether | [1][2][3] |

| Vapor Density | 5.89 (air = 1) | [6] |

| Flash Point | 160 °C | [1] |

| Ionization Potential | 8.67 eV | [6] |

Chemical Structure and Identifiers

The structural identity of this compound is well-defined and can be represented in various chemical notation formats.

Structural Diagram

Caption: Chemical structure of this compound.

Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 581-89-5 | [1][4][5] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)--INVALID-LINK--[O-] | [2][4] |

| InChI | InChI=1S/C10H7NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | [2][5] |

| ChEBI ID | CHEBI:50637 | [1][4] |

| PubChem CID | 11392 | [4][7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.

Synthesis of this compound via Direct Nitration

While direct nitration of naphthalene primarily yields 1-nitronaphthalene, specific conditions can increase the yield of the 2-isomer to over 40% by utilizing a solventized-layer effect to promote reaction at the less sterically hindered site.[8]

A general procedure for the nitration of a naphthalene derivative is as follows, which can be adapted for the synthesis of this compound:

-

A solution of the naphthalene derivative in an appropriate solvent (e.g., sulfuric acid) is prepared.

-

The solution is cooled to a specific temperature (e.g., 0-10 °C).

-

A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining the temperature.

-

The reaction mixture is stirred for a specified duration to ensure complete reaction.

-

The mixture is then quenched, typically by pouring it onto ice.

-

The product is isolated by filtration, washed, and purified, for example, by recrystallization.

For the synthesis of a related compound, this compound-4,8-disulphonic acid, a detailed process involves dispersing 1,5-naphthalenedisulphonic acid in monohydrated sulphuric acid and oleum, followed by reaction with an anhydrous mixture of sulphuric and nitric acids at a temperature below 40 °C.[9]

Purification of this compound

A common method for the purification of this compound involves the following steps:

-

Distillation: The crude product is distilled under vacuum.

-

Crystallization: The distilled product is crystallized from aqueous ethanol.

-

Sublimation: Further purification can be achieved by sublimation in a vacuum.[1]

A 1:1 complex with 1,3,5-trinitrobenzene (B165232) can also be formed for purification, which has a melting point of 75.5 °C when recrystallized from ethanol.[1]

Metabolic Pathway and Biological Activity

The biological effects of this compound are largely dependent on its metabolic activation, primarily by Cytochrome P450 (CYP450) enzymes.[10] This metabolic process is a critical area of study in toxicology and drug development.

Metabolic Activation of this compound

The metabolic activation of this compound involves several key steps, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Caption: Metabolic activation pathway of this compound.

The metabolism of this compound can proceed via two main routes:

-

Nitroreduction: The nitro group is sequentially reduced to a nitroso and then a hydroxylamino group.[11] The resulting N-hydroxyamino metabolite is a reactive intermediate that can bind to DNA, forming adducts that may lead to mutations.[11][12] This pathway can ultimately lead to the formation of 2-naphthylamine, a known human carcinogen.[13]

-

Ring Oxidation: Cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP2B1, CYP2E1, CYP2F1, and CYP3A4, can oxidize the naphthalene ring to form epoxides, such as this compound-5,6-oxide and this compound-7,8-oxide.[11] These epoxides can be further metabolized by epoxide hydrolase.[11]

The reactive intermediates generated during these metabolic processes can induce oxidative stress within cells by creating an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity.[10]

Safety and Hazards

This compound is classified as a hazardous substance. It is considered a carcinogen and is toxic to aquatic life with long-lasting effects.[1] It is combustible and can form explosive mixtures with air.[1] Heating or burning this compound releases toxic and corrosive gases.[1] It is incompatible with strong oxidizing agents and may react vigorously or even detonate with reducing agents or strong bases.[1]

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and experimental animals.[13] However, its metabolite, 2-naphthylamine, is a known human carcinogen.[13]

Exposure routes include inhalation, skin absorption, ingestion, and skin and/or eye contact. It is reported to be a skin and lung irritant.[1][6]

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound, along with relevant experimental protocols and an outline of its metabolic activation. The quantitative data, structural information, and metabolic pathways presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Given its hazardous nature and the carcinogenicity of its metabolites, appropriate safety precautions and handling procedures are imperative when working with this compound. Further research into the structure-activity relationships and the mechanisms of toxicity of this compound and its derivatives is warranted.

References

- 1. This compound | 581-89-5 [chemicalbook.com]

- 2. CAS 581-89-5: this compound | CymitQuimica [cymitquimica.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Naphthalene, 2-nitro- [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of this compound with Direct Nitration Method [journal.bjut.edu.cn]

- 9. US2191820A - Process for the preparation of this compound-4, 8-disulphonic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]

2-Nitronaphthalene (CAS 581-89-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-nitronaphthalene (CAS 581-89-5), a nitro-polycyclic aromatic hydrocarbon. The document covers its chemical and physical properties, synthesis methodologies, metabolic pathways, and toxicological profile. Special emphasis is placed on presenting quantitative data in accessible tabular formats, detailing experimental protocols for key assays, and visualizing complex biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for professionals in research, drug development, and toxicology who are working with or studying this compound and related compounds.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] It is characterized by a naphthalene (B1677914) backbone with a nitro group substituted at the second position.[3] This compound is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and ether.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 581-89-5 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 79 °C | [3] |

| Boiling Point | 315 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol and ether | [1][2] |

| Vapor Density | 5.89 (air = 1) | [5] |

| Flash Point | 160 °C | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the direct nitration of naphthalene being a common method. However, this method primarily yields the 1-nitro isomer, with this compound as a minor product.[6][7] More efficient syntheses often involve alternative strategies to control the regioselectivity.

Experimental Protocol: Synthesis via Direct Nitration

This protocol describes a general method for the nitration of naphthalene, which produces a mixture of 1-nitronaphthalene (B515781) and this compound.

Materials:

-

Naphthalene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate (B86663)

-

Silica (B1680970) Gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene in the chosen organic solvent.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the naphthalene solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 1-nitronaphthalene and this compound isomers.

-

Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, GC-MS).

Metabolism and Signaling Pathways

The biological effects of this compound are intrinsically linked to its metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.[8] This metabolic process can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, including DNA.[8] In response to the oxidative stress induced by these metabolites, cells can activate protective signaling pathways such as the Keap1-Nrf2 pathway.[3]

Metabolic Pathway of this compound

The metabolism of this compound is a multi-step process involving several enzymes. The initial oxidation is carried out by various CYP450 isoforms, including CYP1A1, CYP1A2, CYP2B1, CYP2E1, CYP2F1, and CYP3A4, leading to the formation of epoxide intermediates.[8] These epoxides can be detoxified by epoxide hydrolase or glutathione (B108866) S-transferases.[8] A key activation step is the reduction of the nitro group, which can lead to the formation of 2-nitrosonaphthalene (B14161748) and subsequently N-hydroxy-2-naphthylamine, a reactive metabolite that can bind to DNA.[8] This can ultimately lead to the formation of 2-naphthylamine, a known human bladder carcinogen.[7][8]

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[9] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[9] Upon exposure to stressors, such as the reactive metabolites of this compound, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those involved in glutathione synthesis and antioxidant enzymes.[10]

Toxicological Profile

The toxicity of this compound has been a subject of study, with a primary focus on its genotoxicity and potential carcinogenicity.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. The available data for oral and dermal routes are summarized below. For comparison, data for the related compounds 1-nitronaphthalene and naphthalene are also provided.

Table 2: Acute Toxicity of this compound and Related Compounds

| Compound | Test | Species | Route | LD50 / LC50 | Reference(s) |

| This compound | LD50 | Rat | Oral | 4400 mg/kg | [8][11] |

| LD50 | Rabbit | Oral | 2650 mg/kg | [11] | |

| LC50 | Rat | Inhalation | Not Available | ||

| 1-Nitronaphthalene | LD50 | Rat | Oral | 120 - 350 mg/kg | [6][7] |

| LD50 | Mouse | Intraperitoneal | 86 mg/kg | [7] | |

| LC50 | Rat | Inhalation | > 0.04 mg/L (4 h) | [12] | |

| Naphthalene | LD50 | Rat | Oral | 490 mg/kg | [13] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | ||

| LC50 | Rat | Inhalation | > 0.4 mg/L (4 h) | [13] |

Genotoxicity

This compound has been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay, particularly in the presence of metabolic activation (S9 fraction).[5] This suggests that its metabolites are responsible for its mutagenic activity.

This protocol provides a generalized procedure for assessing the mutagenicity of a chemical using the Ames test.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Top agar (B569324) (containing a trace amount of histidine and biotin)

-

Minimal glucose agar plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., sodium azide, 2-nitrofluorene)

-

Negative/vehicle control

-

S9 fraction (from induced rat liver) and cofactor solution (for metabolic activation)

Procedure:

-

Prepare overnight cultures of the Salmonella typhimurium tester strains.

-

To a test tube containing 2 ml of molten top agar at 45 °C, add:

-

0.1 ml of the bacterial culture

-

0.1 ml of the test compound solution at various concentrations

-

0.5 ml of S9 mix (for assays with metabolic activation) or phosphate (B84403) buffer (for assays without metabolic activation).

-

-

Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

-

Tilt the plate to ensure even distribution of the top agar.

-

Allow the agar to solidify.

-

Incubate the plates at 37 °C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Carcinogenicity

In Vitro Cytotoxicity

Specific IC50 values for the in vitro cytotoxicity of this compound are not widely reported in publicly available literature. The cytotoxicity of nitronaphthalene derivatives is often linked to their metabolic activation.[3]

Table 3: In Vitro Cytotoxicity of Naphthalene Derivatives (for reference)

| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |

| This compound | - | - | Not Available | |

| Various Nitronaphthalene Derivatives | K-562 | - | 12.5 - 29.9 | |

| Photodynamic Therapy Agent (DCMo-I) | HeLa | MTT | 3.74 (2h irradiation) | [2] |

Analytical Methods

The detection and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with sensitive detectors.

Table 4: Analytical Methods for the Determination of this compound

| Technique | Detector | Application | Reference(s) |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Environmental samples | [4] |

| Electron Capture Detector (ECD) | Biological samples | [8] | |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Water samples | [8] |

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: May cause cancer. Toxic to aquatic life with long-lasting effects.[3]

-

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. Avoid release to the environment.[13]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Ingestion: Seek immediate medical attention.

-

Inhalation: Move to fresh air.

-

Conclusion

This compound is a compound of significant interest in toxicology and environmental science due to its formation as a byproduct of combustion and its potential for metabolic activation to genotoxic species. While its acute toxicity appears to be lower than its 1-nitro isomer, its mutagenic properties and the structural similarity of its metabolites to known carcinogens warrant careful handling and further investigation. This guide provides a foundational understanding of the key technical aspects of this compound, highlighting the available data and noting areas where further research is needed, particularly in the realm of quantitative toxicity.

References

- 1. colourlab.nz [colourlab.nz]

- 2. Activity-Based Photosensitizers with Optimized Triplet State Characteristics Toward Cancer Cell Selective and Image Guided Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.adeo.com [media.adeo.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.mcmaster.ca [sds.mcmaster.ca]

- 11. Naphthalene Technical Fact Sheet [npic.orst.edu]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents [mdpi.com]

A Comprehensive Technical Guide to the Physical Properties of beta-Nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

beta-Nitronaphthalene, also known as 2-nitronaphthalene, is an aromatic organic compound with the chemical formula C₁₀H₇NO₂. It is a nitro derivative of naphthalene (B1677914) and exists as a yellow crystalline solid at room temperature.[1][2][3] This technical guide provides an in-depth overview of the core physical properties of beta-nitronaphthalene, presenting quantitative data in a structured format, outlining general experimental protocols for their determination, and visualizing a relevant experimental workflow. This information is critical for professionals in research, chemical synthesis, and drug development who may handle or utilize this compound.

Core Physical and Chemical Properties

The physical characteristics of beta-nitronaphthalene are well-documented across various chemical literature and databases. These properties are essential for its proper handling, storage, and application in experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol [1][2][4] |

| Appearance | Colorless to yellow crystalline solid[1][2][3][5] |

| Melting Point | 76-79 °C (174 °F)[1][2][4][5][6] |

| Boiling Point | 315 °C (599 °F) at 760 mmHg[1][2][7] |

| Density | 1.279 - 1.31 g/cm³[5][7] |

| Vapor Density | 5.89 (Air = 1)[1][2] |

| Vapor Pressure | 0.000258 mmHg at 25 °C[1] |

| Flash Point | 160 °C (320 °F)[8] |

| LogP (Octanol/Water) | 2.78 - 3.24[1][4] |

| Ionization Potential | 8.67 eV[1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing its bioavailability and reaction kinetics.

| Solvent | Solubility |

| Water | Insoluble[1][2] |

| Ethyl Alcohol | Very soluble[1][7] |

| Diethyl Ether | Very soluble[1][7] |

| Chloroform | Slightly soluble[7][9] |

| Acetonitrile | Slightly soluble[7][9] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of beta-nitronaphthalene.

| Technique | Data Highlights |

| Infrared (IR) | Spectra available, typically showing characteristic peaks for the nitro group (NO₂) and the aromatic naphthalene ring system.[1][10][11] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are available and consistent with the structure of this compound.[1][12][13] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra show a molecular ion peak corresponding to the molecular weight of 173.17 g/mol .[1][14] |

| UV-Vis | As an aromatic nitro compound, it is expected to absorb in the UV-Visible region, though specific lambda-max values were not detailed in the initial search. The absorption characteristics are crucial for photolysis studies.[15] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property of beta-nitronaphthalene are not commonly published in standard literature, the following are generalized methodologies widely used for aromatic compounds.

Melting Point Determination

The melting point of beta-nitronaphthalene can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. This value is a crucial indicator of purity.

Boiling Point Determination

Due to its high boiling point, the boiling point of beta-nitronaphthalene is typically determined under vacuum and extrapolated to atmospheric pressure. A small amount of the sample is placed in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the applied pressure is recorded.

Density Measurement

The density of solid beta-nitronaphthalene can be determined using a pycnometer. The volume of a known mass of the solid is accurately measured by displacement of a liquid in which it is insoluble.

Solubility Determination

To determine solubility, a saturated solution of beta-nitronaphthalene is prepared in the solvent of interest at a specific temperature. The concentration of the dissolved solid is then measured, often by gravimetric analysis after solvent evaporation or by a spectroscopic method.

Spectroscopic Analysis

-

IR Spectroscopy : An infrared spectrum can be obtained using an FTIR spectrometer. A small amount of the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a mull.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired.

-

Mass Spectrometry : A mass spectrum is obtained by introducing a small amount of the sample into a mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Synthesis and Purification Workflow

beta-Nitronaphthalene is typically synthesized via the nitration of naphthalene. However, this reaction yields a mixture of 1-nitronaphthalene (B515781) and this compound, with the former being the major product.[6] More efficient synthesis can be achieved through the diazotization of 2-aminonaphthalene.[5] The purification of beta-nitronaphthalene often involves distillation and recrystallization.[9]

References

- 1. This compound | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 581-89-5 [smolecule.com]

- 3. CAS 581-89-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [stenutz.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. This compound | 581-89-5 [chemicalbook.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound CAS#: 581-89-5 [m.chemicalbook.com]

- 10. Naphthalene, 2-nitro- [webbook.nist.gov]

- 11. Naphthalene, 2-nitro- [webbook.nist.gov]

- 12. This compound(581-89-5) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Naphthalene, 2-nitro- [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

Solubility of 2-Nitronaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-nitronaphthalene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on presenting the available qualitative information and detailing a robust, generalized experimental protocol for the quantitative determination of its solubility. This information is critical for professionals involved in the synthesis, purification, crystallization, and formulation of this compound.

Core Physicochemical Properties of this compound

This compound is a yellow crystalline solid.[1][2][3][4] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Melting Point | 76 °C | [1] |

| Boiling Point | 315 °C | [1] |

Qualitative Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which includes a large, nonpolar naphthalene (B1677914) ring system and a polar nitro group. This amphiphilic nature influences its interaction with different types of organic solvents. The available qualitative solubility data is summarized in the table below.

| Solvent | Solubility Description | Reference(s) |

| Ethyl Alcohol | Very Soluble | [1][3][4] |

| Diethyl Ether | Very Soluble | [1][3][4] |

| Acetonitrile | Slightly Soluble | [5] |

| Chloroform | Slightly Soluble | [5] |

| Water | Insoluble (0.035 g/L at 25 °C) | [3][6] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method followed by gravimetric or spectroscopic analysis.[7][8][9][10]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to maintain the experimental temperature.

-

Filter the aliquot through a chemically compatible syringe filter to remove any remaining microscopic particles.

-

4. Quantification:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered aliquot of the saturated solution to the evaporating dish and re-weigh.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of this compound dissolved in the initial volume of the solvent.

-

-

Spectroscopic Method (UV-Vis or HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

5. Calculation of Solubility:

-

From the gravimetric method, solubility (S) in g/L can be calculated as: S = (mass of residue in g) / (volume of aliquot in L)

-

From the spectroscopic method, the solubility is calculated by taking into account the dilution factor: S = (concentration of diluted sample) * (dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of this compound solubility using the isothermal shake-flask method.

References

- 1. This compound | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 581-89-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | 581-89-5 [chemicalbook.com]

- 5. This compound CAS#: 581-89-5 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. materialneutral.info [materialneutral.info]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Synthesis of 2-Nitronaphthalene from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of 2-nitronaphthalene from naphthalene (B1677914) presents a significant challenge in organic chemistry. While direct nitration of naphthalene is a straightforward electrophilic aromatic substitution, it overwhelmingly yields the kinetically favored 1-nitronaphthalene (B515781). This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying principles of kinetic versus thermodynamic control. It presents experimental protocols for the conventional nitration of naphthalene and the more selective, indirect synthesis of this compound via the diazotization of 2-aminonaphthalene. Furthermore, this document summarizes quantitative data on isomer distribution under various reaction conditions and explores advanced methods reported to enhance the yield of the desired 2-isomer.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, undergoes electrophilic substitution reactions, including nitration. The introduction of a nitro group onto the naphthalene ring can occur at two distinct positions: C1 (alpha) and C2 (beta), yielding 1-nitronaphthalene and this compound, respectively. While 1-nitronaphthalene is the major product in most direct nitration procedures, this compound is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other fine chemicals. The selective synthesis of this compound is, therefore, a topic of considerable interest.

This technical guide delves into the core principles governing the regioselectivity of naphthalene nitration and provides detailed methodologies for the synthesis of this compound.

The Challenge of Selectivity: Kinetic vs. Thermodynamic Control

The product distribution in the nitration of naphthalene is a classic example of kinetic versus thermodynamic control.

-

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest is the major product. The electrophilic attack of the nitronium ion (NO₂⁺) at the C1 position proceeds through a more stable carbocation intermediate, leading to a lower activation energy and a faster reaction rate. Consequently, 1-nitronaphthalene is the predominant product under these conditions.

-

Thermodynamic Control: At higher temperatures, the reaction can theoretically favor the most stable product, which is this compound. The 1-nitro isomer is sterically hindered due to the interaction between the nitro group at the C1 position and the hydrogen atom at the C8 position.[1] This steric strain makes 1-nitronaphthalene less stable than the 2-nitro isomer. However, the nitration of naphthalene is generally considered to be an irreversible reaction under typical synthetic conditions.[1] This irreversibility makes it challenging to achieve true thermodynamic equilibrium, where the more stable 2-isomer would be the major product.

While increasing the reaction temperature is often suggested to favor the formation of this compound, systematic experimental data demonstrating a significant shift in the isomer ratio is scarce in the literature.[1]

Data Presentation: Isomer Distribution in Naphthalene Nitration

The following table summarizes the quantitative data on the isomer distribution in the nitration of naphthalene using various nitrating agents and solvents. As the data clearly indicates, the formation of 1-nitronaphthalene is consistently favored in direct nitration.

| Nitrating Agent | Solvent | Temperature (°C) | 1-Nitronaphthalene (%) | This compound (%) | 1-Nitro/2-Nitro Ratio |

| HNO₃/H₂SO₄ | Acetic Anhydride | 60 | ~90 | ~10 | 9:1 |

| HNO₃/CH₃COOH | Acetic Acid | 50 | 95.5 | 4.5 | 21.2:1 |

| NO₂BF₄ | Sulfolane | 25 | 96.5 | 3.5 | 27.6:1 |

| NO₂BF₄ | Nitromethane | 25 | 92.0 | 8.0 | 11.5:1 |

Data compiled from various sources.[1]

Experimental Protocols

Conventional Nitration of Naphthalene (Primarily Yielding 1-Nitronaphthalene)

This protocol describes a standard laboratory procedure for the nitration of naphthalene, which will result in a mixture of isomers with 1-nitronaphthalene as the major product.

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or Acetic Acid (CH₃COOH)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Büchner funnel and flask

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific amount of naphthalene (e.g., 1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated sulfuric acid (e.g., 1.0-1.2 eq) to concentrated nitric acid (e.g., 1.0-1.2 eq) while cooling in an ice bath.

-

Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of naphthalene over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5-10 °C.

-

Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for a specified time (e.g., 1 hour). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture over crushed ice in a beaker with stirring.

-

Work-up: If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. If using acetic acid, the product may precipitate upon addition to ice water and can be collected by filtration.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The resulting mixture of nitronaphthalene isomers can be separated by fractional crystallization or column chromatography.

Synthesis of this compound via Diazotization of 2-Aminonaphthalene

Due to the low yields of this compound from direct nitration, a more efficient and common method is the indirect route starting from 2-aminonaphthalene (also known as 2-naphthylamine). This multi-step synthesis involves the diazotization of the amino group followed by a Sandmeyer-type reaction with a nitrite (B80452) salt in the presence of a copper catalyst.

Step 1: Diazotization of 2-Aminonaphthalene

Materials:

-

2-Aminonaphthalene

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

-

Beakers

-

Stirring rod

Procedure:

-

Amine Salt Formation: In a beaker, dissolve 2-aminonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid or sulfuric acid and water. The mixture may need to be gently warmed to facilitate dissolution and then cooled. Cool the solution to 0-5 °C in an ice bath. A fine suspension of the amine salt may form.

-

Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.

-

Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt suspension. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

-

Completion Check: The completion of the diazotization can be checked by placing a drop of the reaction mixture on starch-iodide paper. The appearance of an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.

Step 2: Conversion of the Diazonium Salt to this compound

Materials:

-

The freshly prepared 2-naphthalenediazonium (B14686829) salt solution

-

Copper(I) oxide (Cu₂O) or other suitable copper catalyst

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

-

Beakers

-

Stirring apparatus

Procedure:

-

Catalyst and Nitrite Mixture: In a large beaker, prepare a cooled (0-5 °C) aqueous solution of sodium nitrite. Add copper(I) oxide or another suitable copper catalyst to this solution with stirring.

-

Sandmeyer-type Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper-nitrite mixture. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at a low temperature for a period (e.g., 1-2 hours) and then allow it to warm to room temperature.

-

Isolation: The this compound will precipitate from the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Advanced and Alternative Synthesis Methods

While the diazotization route is a reliable method, research has explored direct nitration strategies to improve the yield of this compound.

-

Solventized-Layer Effect: A study by Li, Dai, and Zhong reported that by using a "Solventized-layer effect," the yield of this compound from the direct nitration of naphthalene could be increased to over 40%.[2] The principle involves using a solvent system that increases the effective volume of the attacking nitrating agent, thereby favoring reaction at the less sterically hindered C2 position.[2] However, detailed experimental protocols for this method are not widely available.

-

Nitration with Peroxynitrous Acid: Research has shown that the nitration of naphthalene with peroxynitrous acid (HOONO) can preferentially yield this compound.[3] This is in contrast to electrophilic nitration with nitric acid, which favors the 1-isomer.[3] The mechanism is believed to involve a different pathway that is less sensitive to the stability of the carbocation intermediate.[3] Specific, optimized experimental protocols for this reaction on a preparative scale are still under development.

Visualizing the Synthesis Pathways

General Workflow for Naphthalene Nitration

Caption: General workflow for the direct nitration of naphthalene.

Logical Relationship of Kinetic vs. Thermodynamic Control

Caption: Influence of temperature on the control mechanism and major product.

Synthesis Pathway via Diazotization

Caption: Indirect synthesis of this compound from 2-aminonaphthalene.

Conclusion

The synthesis of this compound from naphthalene is a nuanced process governed by the principles of kinetic and thermodynamic control. While direct nitration methods consistently favor the formation of 1-nitronaphthalene, this guide has detailed the more effective indirect route via the diazotization of 2-aminonaphthalene, which allows for the selective synthesis of the desired 2-isomer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Future research into methods such as the "Solventized-layer effect" and nitration with peroxynitrous acid may lead to more efficient and direct routes for the synthesis of this compound.

References

mechanism of 2-Nitronaphthalene formation

An In-depth Technical Guide on the Formation of 2-Nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the formation of this compound, a critical area of study in organic synthesis, environmental science, and toxicology. While typically the minor isomer in the direct nitration of naphthalene (B1677914), specific conditions and reagents can influence its yield. This document details the underlying mechanistic pathways, presents quantitative data on isomer distribution, and provides detailed experimental protocols.

The nitration of naphthalene is a classic example of electrophilic aromatic substitution (EAS). However, the regioselectivity of the reaction, which dictates the ratio of 1-nitronaphthalene (B515781) (α-isomer) to this compound (β-isomer), is governed by a complex interplay of factors including the nitrating agent, reaction conditions, and the stability of reaction intermediates.

The Classical Electrophilic Aromatic Substitution (EAS) Pathway

The most common mechanism for naphthalene nitration involves the attack of a nitronium ion (NO₂⁺) electrophile on the electron-rich naphthalene ring. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a strong acid catalyst, usually sulfuric acid.

The key to understanding the regioselectivity lies in the stability of the carbocation intermediate, known as the Wheland intermediate or arenium ion, that is formed upon the addition of the nitronium ion.

-

Attack at the α-position (C1): The resulting Wheland intermediate is stabilized by seven resonance structures. Crucially, four of these resonance contributors preserve the aromatic sextet of the adjacent benzene (B151609) ring, which is an energetically favorable state.[1][2]

-

Attack at the β-position (C2): The intermediate formed from attack at the β-position has only six resonance structures.[1] More importantly, only two of these structures maintain the aromaticity of the second ring.[1][2]

Because the intermediate for α-substitution is more stable, the activation energy for its formation is lower, leading to 1-nitronaphthalene being the major kinetic product under standard conditions.[1] The typical product ratio is approximately 90-95% 1-nitronaphthalene to 5-10% this compound.[3]

Figure 1: Classical EAS pathway for naphthalene nitration.

Electron Transfer (ET) and Charge-Transfer Pathways

An alternative mechanism proposes an initial single-electron transfer (SET) from the naphthalene molecule to the nitrating species to form a naphthalene radical cation and a nitrogen dioxide radical (•NO₂).[4][5] This radical pair can then collapse to form the same Wheland intermediate as in the classical EAS pathway.

This charge-transfer mechanism is particularly relevant for nitrations involving potent oxidants or under photochemical conditions.[6] For instance, the selective photoexcitation of electron-donor-acceptor (EDA) complexes between naphthalene and acceptors like N-nitropyridinium can lead to nitration via this pathway.[6][7] While debated, some researchers suggest this ET step may precede the formation of the Wheland intermediate even in conventional nitrations of reactive aromatics.[5][8]

Figure 2: Electron Transfer (ET) mechanism for naphthalene nitration.

Nitration with Peroxynitrous Acid (HOONO): A Route to this compound

Nitration using peroxynitrous acid (HOONO) or its conjugate base peroxynitrite (ONOO⁻) introduces a distinct mechanistic landscape that can favor the formation of this compound.[9][10] This pathway is particularly relevant in biological and atmospheric chemistry. Two competing pathways are proposed:

-

Electrophilic Pathway: In acidic conditions, peroxynitrous acid can be protonated to form H₂OONO⁺, which acts as a source of hydroxylated nitronium ion or a related strong electrophile. This species preferentially attacks the α-position, leading mainly to 1-nitronaphthalene.[11]

-

Radical or Direct Reaction Pathway: Peroxynitrous acid itself can react with naphthalene, possibly through a non-electrophilic or radical-mediated mechanism. This pathway shows a preference for the β-position, leading to a higher yield of this compound.[9][11]

This dual mechanism makes peroxynitrous acid a key reagent for altering the natural regioselectivity of naphthalene nitration.[10][11]

Figure 3: Dual mechanism of naphthalene nitration by peroxynitrous acid.

Data Presentation: Isomer Distribution

The ratio of 1-nitronaphthalene (1-NN) to this compound (2-NN) is highly dependent on the nitrating system and reaction conditions. The following table summarizes quantitative data from various studies.

| Nitrating Agent/System | Solvent | Temp. (°C) | 1-NN (%) | 2-NN (%) | α/β Ratio | Reference |

| HNO₃/H₂SO₄ | (Not specified) | 60 | ~90 | ~10 | 9:1 | [12] |

| HNO₃ | Acetic Anhydride | 25 | 90.6 | 9.4 | 9.6:1 | [8] |

| HNO₃ | Acetic Acid | 50 | 95.5 | 4.5 | 21.2:1 | [12] |

| NO₂BF₄ | Sulfolane | 25 | 96.5 | 3.5 | 27.6:1 | [8][12] |

| NO₂BF₄ | Nitromethane | 25 | 92.3 | 7.7 | 12:1 | [8] |

| N₂O₄ | Acetonitrile | 25 | 92.3 | 7.7 | 12:1 | [8] |

| N-nitropyridinium (photochemical) | Acetonitrile | 20 | 85.1 | 14.9 | 5.7:1 | [6] |

| Hβ-25 Zeolite Catalyst / HNO₃ | 1,2-dichloroethane | Room Temp. | 76.8 | 23.2 | 3.3:1 | [13] |

| Peroxynitrous Acid (HOONO) | Aqueous Solution | Room Temp. | Favors 1-NN | Favors 2-NN | Ratio dependent on pH | [9][11] |

Experimental Protocols

Protocol 1: Standard Mononitration of Naphthalene using Mixed Acid

This protocol describes a general laboratory procedure for the synthesis of 1-nitronaphthalene as the major product.

Materials:

-

Naphthalene

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (96-98%)

-

Dichloromethane (B109758) or Acetic Acid

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene (1.0 eq) in a suitable solvent such as dichloromethane. Cool the flask to 0-5 °C in an ice bath.[1][12]

-

Preparation of Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid (1.0-1.2 eq). Slowly and carefully add concentrated nitric acid (1.0-1.2 eq) to the sulfuric acid with continuous stirring, while maintaining the temperature at 0-5 °C in an ice bath.[1][12]

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the cooled, stirred solution of naphthalene over 30-60 minutes. It is critical to maintain the reaction temperature between 0-10 °C throughout the addition.[1]

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][12]

-

Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. The crude product will precipitate.[1][12]

-

Workup: If a solvent like dichloromethane was used, separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1] If the product precipitated, collect it by vacuum filtration and wash thoroughly with cold water.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a mixture of isomers, can be purified by fractional crystallization from ethanol to yield pale yellow crystals of predominantly 1-nitronaphthalene.[1]

Figure 4: Experimental workflow for standard naphthalene nitration.

Protocol 2: Synthesis of Peroxynitrite for Nitration Studies

This protocol describes the in-situ generation of peroxynitrite, the conjugate base of peroxynitrous acid, which can be used to study naphthalene nitration with an increased yield of the 2-isomer. This method is adapted from procedures for synthesizing peroxynitrite for biochemical studies.

Materials:

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrogen Peroxide (H₂O₂)

-

Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH)

-

Ice bath

Procedure:

-

Preparation of Solutions: Prepare the following ice-cold solutions: 0.6 M NaNO₂, 0.7 M H₂O₂, 0.6 M HCl, and 1.5 M NaOH.[14]

-

Synthesis Reaction: In a beaker kept in an ice bath, place the 0.6 M NaNO₂ solution.

-

With vigorous stirring, rapidly add the acidic hydrogen peroxide solution (a mixture of 0.6 M HCl and 0.7 M H₂O₂) to the nitrite solution. A transient yellow color indicates the formation of peroxynitrous acid.[14]

-

Quenching: Immediately after the addition (within seconds), quench the reaction by adding the 1.5 M NaOH solution. This converts the unstable peroxynitrous acid (ONOOH, pKa ~6.8) to the more stable peroxynitrite anion (ONOO⁻) in the alkaline solution, which will have a characteristic yellow color.[14][15]

-

Application in Nitration: The resulting peroxynitrite solution can be used as the nitrating agent. For the nitration of naphthalene, the substrate would be introduced into a buffered solution, and the peroxynitrite solution would be added. The pH of the final reaction mixture will determine the equilibrium between ONOOH and ONOO⁻, and thus influence the 1-NN/2-NN product ratio. Acidic conditions favor the electrophilic pathway (more 1-NN), while conditions around neutral pH may favor the direct reaction of HOONO, increasing the relative yield of 2-NN.[11]

Note: Peroxynitrite solutions are unstable and should be prepared fresh and kept on ice. For quantitative studies, the concentration of the peroxynitrite stock solution should be determined spectrophotometrically (λmax ≈ 302 nm in alkaline solution).[16]

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. pnas.org [pnas.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. The mechanism of charge-transfer nitration of naphthalene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitration and photonitration of naphthalene in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. CN102850225B - Method for synthesizing alpha-nitronaphthalene and beta-nitronaphthalene - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Peroxynitrous Acid Generated In Situ from Acidified H2O2 and NaNO2. A Suitable Novel Antimicrobial Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic nitration of 2-nitronaphthalene is a key reaction in the synthesis of various dinitronaphthalene isomers, which are valuable precursors in the development of dyes, agrochemicals, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of this reaction, including the underlying mechanistic principles, regioselectivity, detailed experimental protocols, and quantitative data on product distribution. The directive influence of the existing nitro group on the naphthalene (B1677914) ring system is a central focus, dictating the positions of subsequent nitration. This document serves as a practical resource for chemists and researchers engaged in the synthesis and application of nitrated naphthalene derivatives.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, undergoes electrophilic substitution reactions, with nitration being a fundamental transformation for the introduction of nitro functionalities. The initial nitration of naphthalene predominantly yields 1-nitronaphthalene, with this compound formed as a minor product.[1] Subsequent nitration of these mononitroisomers leads to the formation of various dinitronaphthalenes. The position of the second nitro group is directed by the deactivating, meta-directing nature of the first nitro group, as well as the inherent reactivity of the different positions on the naphthalene ring.